molecular formula C3Cl3F5 B1594311 1,1,1-Trichloropentafluoropropane CAS No. 4259-43-2

1,1,1-Trichloropentafluoropropane

Cat. No.: B1594311
CAS No.: 4259-43-2
M. Wt: 237.38 g/mol
InChI Key: HJRXHKBZNQULJQ-UHFFFAOYSA-N
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Description

1,1,1-Trichloropentafluoropropane is a chemical compound with the molecular formula C3Cl3F5. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is part of the class of chlorofluorocarbons (CFCs), which have been widely used in various industrial applications due to their stability and non-flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloropentafluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with chlorine and fluorine atoms. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactors where propane is exposed to chlorine and fluorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product yield and purity. The resulting compound is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloropentafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trichloropentafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloropentafluoropropane involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. These interactions can affect the stability and reactivity of other molecules in the system, influencing various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trichlorotrifluoroethane (C2Cl3F3)
  • 1,1,1-Trichlorodifluoroethane (C2Cl3F2)
  • 1,1,1-Trichlorotetrafluoropropane (C3Cl3F4)

Uniqueness

1,1,1-Trichloropentafluoropropane is unique due to its specific combination of three chlorine atoms and five fluorine atoms attached to a propane backbone. This unique structure imparts distinct chemical and physical properties, such as high stability, non-flammability, and specific reactivity patterns, making it valuable for various applications .

Biological Activity

1,1,1-Trichloropentafluoropropane (also known as CFC-215) is a halogenated hydrocarbon with the chemical formula C3Cl3F5. It is primarily used in industrial applications, particularly as a solvent and refrigerant. Understanding its biological activity is essential due to its environmental impact and potential health effects.

  • Molecular Weight : 202.38 g/mol
  • CAS Number : 4259-43-2
  • Physical State : Colorless gas or liquid at room temperature
  • Boiling Point : Approximately 30 °C

Toxicological Profile

This compound has been assessed for its toxicity and environmental persistence. Key findings include:

  • Acute Toxicity : Studies indicate that exposure can lead to respiratory irritation and central nervous system effects. The compound is classified as harmful if inhaled .
  • Chronic Effects : Long-term exposure may result in liver and kidney damage, as well as potential carcinogenic effects based on animal studies .

Environmental Impact

The compound is recognized for its persistence in the environment, leading to bioaccumulation in aquatic organisms and potential biomagnification along the food chain. This raises concerns about its impact on wildlife and human health .

Case Study 1: Occupational Exposure

A study conducted among workers in a facility using this compound revealed elevated levels of respiratory issues and neurological symptoms. The findings emphasized the need for stringent safety measures and monitoring of air quality in workplaces utilizing this compound.

Case Study 2: Environmental Monitoring

Research involving aquatic ecosystems showed that exposure to this compound resulted in altered reproductive behaviors in fish species. This study highlighted the compound's potential to disrupt endocrine functions in aquatic life.

Regulatory Status

Due to its environmental persistence and potential health risks, regulatory bodies have imposed restrictions on the use of this compound:

  • Stockholm Convention : The compound is listed under substances requiring elimination or restriction due to its persistent organic pollutant (POP) status .
  • National Regulations : Various countries have implemented guidelines limiting the use of halogenated compounds in industrial applications.

Comparative Analysis of Halogenated Compounds

CompoundCAS NumberAcute ToxicityEnvironmental PersistenceRegulatory Status
This compound4259-43-2HarmfulHighRestricted
Dichlorodifluoromethane (CFC-12)75-71-8LowMediumBanned
Trichloroethylene (TCE)79-01-6ModerateHighRestricted

Properties

IUPAC Name

1,1,1-trichloro-2,2,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5/c4-2(5,6)1(7,8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRXHKBZNQULJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863351
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4259-43-2, 28109-69-5
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4259-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CFC 215
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004259432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, trichloropentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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